molecular formula C9H21N3 B14706752 1,4,7-Triazacyclododecane CAS No. 23635-83-8

1,4,7-Triazacyclododecane

Cat. No.: B14706752
CAS No.: 23635-83-8
M. Wt: 171.28 g/mol
InChI Key: YGDOUVAXGKNMEN-UHFFFAOYSA-N
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Description

1,4,7-Triazacyclododecane is a macrocyclic compound that belongs to the class of triazacyclododecanes. It is a twelve-membered ring containing three nitrogen atoms at positions 1, 4, and 7. This compound is known for its strong chelating properties, making it useful in various applications, including coordination chemistry, catalysis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Triazacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear triamines. For example, the reaction of diethylenetriamine with formaldehyde and formic acid under reflux conditions can yield this compound . Another method involves the use of tosylated intermediates, where diethylenetriamine is reacted with tosyl chloride to form a tosylated triamine, which is then cyclized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Triazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7-Triazacyclododecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-Triazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the ring structure coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, and modulate their activity. For example, the compound’s complexes with cobalt have been shown to exhibit proteolytic activity, making them useful in the development of artificial proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring size and nitrogen positioning, which provide a balance between ring strain and chelating ability. This makes it particularly effective in forming stable complexes with a variety of metal ions, making it versatile for different applications .

Properties

CAS No.

23635-83-8

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

1,4,7-triazacyclododecane

InChI

InChI=1S/C9H21N3/c1-2-4-10-6-8-12-9-7-11-5-3-1/h10-12H,1-9H2

InChI Key

YGDOUVAXGKNMEN-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCNCCNCC1

Origin of Product

United States

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